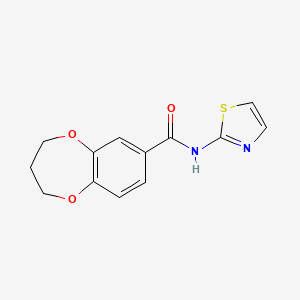

N-1,3-thiazol-2-yl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

Übersicht

Beschreibung

Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention due to their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Synthesis Analysis

The interest in the synthesis of compounds containing the thiazole moiety has been increasing steadily due to their utility in various fields . Several types of thiazole-based heterocyclic scaffolds such as monocyclic or bicyclic systems have been synthesized . Furthermore, modification of thiazole-based compounds at different positions has been done to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

The chemical reactions involving thiazole derivatives can be quite complex and varied. The reaction involves initial formation of thiohydrazonate, which undergoes intermolecular cyclization directly to yield intermediate or via 1,3-dipolar cycloaddition of nitrilimine to the C=S of the thiazole ring to yield intermediate .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is a clear pale yellow liquid with a boiling point of 116–118°C .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Drug Development

Thiazole derivatives, including the compound , have drawn attention in medicinal chemistry. Researchers explore their potential as starting materials for bio-organic compounds, natural product chemistry, and drug development . The compound’s structure may serve as a scaffold for designing novel drugs with specific biological activities.

Antimicrobial Activity

Some synthesized thiazole derivatives exhibit antimicrobial properties. While not all compounds in this class share the same activity, they have been investigated for their potential to combat bacterial and fungal infections . Further studies could explore their mechanism of action and optimize their efficacy.

Plant Growth Promotion

Interestingly, 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid, a derivative of the compound, has been found to promote rapeseed (canola) growth. It enhances seed yield and oil content in rapeseed plants . Understanding the molecular pathways involved could lead to applications in agriculture.

Functional Dye Synthesis

Thiazole derivatives have been used in functional dye synthesis . Researchers explore their potential as colorants, sensitizers, or other functional materials. Investigating the compound’s behavior in dye formulations could yield interesting results.

Anticancer Properties

While not explicitly mentioned for this specific compound, thiazole derivatives have been studied for their anticancer properties . Researchers investigate their effects on cancer cell lines and explore potential mechanisms of action. Further research could reveal whether this compound exhibits similar properties.

Other Therapeutic Applications

Thiazole derivatives have been explored in various therapeutic contexts, including treatments for Alzheimer’s disease, hypertension, allergies, and diabetes . Although specific studies on this compound are scarce, its structural features suggest potential applications in these areas.

Wirkmechanismus

Target of Action

Thiazole derivatives are known to interact with a variety of biological targets, such asCyclin-dependent kinase 2 . These targets play crucial roles in cellular processes, including cell cycle regulation and signal transduction .

Mode of Action

For instance, some thiazole compounds bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .

Biochemical Pathways

For example, some thiazole compounds have been found to exhibit antimicrobial, antifungal, antiviral, and antitumor activities, suggesting their involvement in a wide range of biochemical pathways .

Result of Action

Thiazole derivatives are known to have a wide range of biological activities, including antimicrobial, antifungal, antiviral, and antitumor effects . Some thiazole compounds have been found to promote plant growth and increase seed yield and oil content .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(1,3-thiazol-2-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3S/c16-12(15-13-14-4-7-19-13)9-2-3-10-11(8-9)18-6-1-5-17-10/h2-4,7-8H,1,5-6H2,(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCDXIUCVVSHBKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=C(C=C2)C(=O)NC3=NC=CS3)OC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-bromo-N-[2-(cyclohexylamino)-2-oxoethyl]-2-furamide](/img/structure/B4237765.png)

![methyl 2-{[(2-methyl-5-oxo-3-pyrazolidinyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate acetate](/img/structure/B4237781.png)

![4-{[(diethylamino)carbonyl]amino}-N-methylbenzenesulfonamide](/img/structure/B4237787.png)

![6-[(4-bromophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4237788.png)

![N-(2-fluorophenyl)-N'-[1-phenyl-3-(3-pyridinyl)-1H-pyrazol-4-yl]urea](/img/structure/B4237792.png)

![N-{2-[(2-phenylacetyl)amino]ethyl}-2-pyridinecarboxamide](/img/structure/B4237806.png)

![1-(3-bromophenyl)-2,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4237817.png)

![4-bromo-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzamide](/img/structure/B4237818.png)

![N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-[3-(methylthio)phenyl]glycinamide](/img/structure/B4237829.png)

![2-(4,6-dimethyl-2-pyrimidinyl)-5-{[(4-methylphenyl)thio]methyl}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4237830.png)

![2-(3-chlorophenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B4237843.png)